3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
- The ethylthio group can be introduced by reacting the benzothiazole derivative with ethylthiol in the presence of a suitable base such as sodium hydride.
Formation of the Benzamide:
- The final step involves the acylation of the benzothiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
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Formation of the Benzothiazole Core:
- The benzothiazole core can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form 4-fluorobenzo[d]thiazole.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction:
- The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
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Substitution:
- The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine:
- Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry:
- Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
- 6-bromobenzo[d]thiazol-2(3H)-one
- 2-(benzo[d]thiazol-2-yl)phenol
- 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine
Comparison:
- 6-bromobenzo[d]thiazol-2(3H)-one : Similar in structure but contains a bromine atom instead of an ethylthio group. It has been studied for its cytotoxic and antibacterial activities .
- 2-(benzo[d]thiazol-2-yl)phenol : Contains a phenol group instead of a benzamide moiety. It is used in the development of fluorescent materials .
- 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine : Contains a hydrazine group instead of a benzamide moiety. It is used in various chemical syntheses .
The uniqueness of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHJRXZMCOSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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